3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-22-16-3-2-13(8-15(16)18)17(21)19-14-4-6-20(10-14)9-12-5-7-23-11-12/h2-3,5,7-8,11,14H,4,6,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEXPQVHWOQSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
It can be inferred from related studies that indole derivatives, which share a similar structure with the given compound, interact with their targets and cause changes that result in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with the given compound, affect a broad range of biochemical pathways. These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
It can be inferred from related studies that indole derivatives, which share a similar structure with the given compound, have diverse biological activities. These activities result from the interaction of the compounds with their targets, leading to changes at the molecular and cellular levels.
Biological Activity
3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a fluorine atom, a methoxy group, and a pyrrolidine moiety linked to a thiophene ring. Its IUPAC name is 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, and it can be represented structurally as follows:
While the precise mechanism of action for this compound is not fully elucidated, similar compounds often interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group may enhance lipophilicity and bioavailability, potentially leading to improved interaction with biological targets.
Biological Activity
Research indicates that compounds with structural similarities to 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exhibit various biological activities:
- Antitumor Activity : Some benzamide derivatives have shown significant antitumor effects in vitro and in vivo. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer and osteosarcoma .
- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound's structure suggests possible activity against RET kinase, which is implicated in several malignancies .
- Inflammatory Response Modulation : Similar compounds have been reported to modulate inflammatory pathways by influencing cytokine production, particularly interleukin levels, which could be relevant for autoimmune conditions .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of benzamide derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, suggesting potential for further development as anticancer agents .
- Kinase Activity : In a preclinical model, a related compound demonstrated selective inhibition of RET kinase activity, leading to reduced tumor growth in xenograft models . This highlights the potential of 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide as a therapeutic candidate.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs:
Key Observations:
Core Modifications: The target compound and the pyrazine analog (BG16256, ) share a 3-fluoro-4-methoxy benzamide core but differ in the nitrogen-containing ring (pyrrolidine vs. pyrazine). Pyrazine’s aromaticity may enhance π-π stacking interactions, whereas pyrrolidine offers conformational flexibility.
Substituent Effects: The dual-fluorine analog exhibits higher lipophilicity (logP estimated >3.5) compared to the target compound’s single fluorine, which may influence blood-brain barrier penetration.
Linker and Hybrid Systems :
- The target compound’s pyrrolidine-thiophene linker may facilitate interactions with hydrophobic pockets in enzymes or receptors, whereas the pyridinyloxy-methyl group in introduces a more rigid, oxygen-containing spacer.
Pharmacological Implications (Inferred from Structural Data)
- Receptor Selectivity : The pyrrolidine-thiophene hybrid in the target compound may favor interactions with dopamine or serotonin receptors, analogous to other benzamide-based ligands (e.g., amisulpride) .
- Metabolic Stability : The thiophene ring in the target compound and could undergo cytochrome P450-mediated oxidation, whereas the trifluoromethyl group in may resist metabolic degradation.
- In contrast, the target compound’s methoxy group balances lipophilicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
